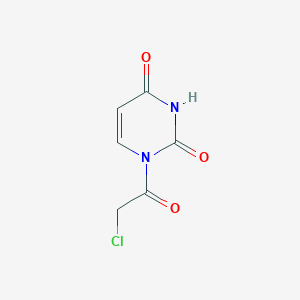

1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione

Description

1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative substituted at the N1 position with a 2-chloroacetyl group. Pyrimidine-2,4-dione (uracil) derivatives are biologically significant, serving as precursors for antiviral agents (e.g., AZT and stavudine) and herbicides . The chloroacetyl group introduces electrophilic reactivity, making this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

CAS No. |

89581-68-0 |

|---|---|

Molecular Formula |

C6H5ClN2O3 |

Molecular Weight |

188.57 g/mol |

IUPAC Name |

1-(2-chloroacetyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-5(11)9-2-1-4(10)8-6(9)12/h1-2H,3H2,(H,8,10,12) |

InChI Key |

OOKLPYPAWMWHQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at temperatures ranging from 0 to 25°C, followed by refluxing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Formation of amides or thioethers.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Synthesis of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione

The compound is synthesized through the reaction of pyrimidine-2,4(1H,3H)-dione with chloroacetyl chloride in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetonitrile at temperatures ranging from 0 to 25°C, followed by refluxing to achieve higher yields and purity. This synthetic route is crucial for producing the compound for various applications in research and industry.

Medicinal Chemistry

1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione serves as an intermediate in synthesizing various pharmaceutical compounds. Its structure allows it to interact with biological targets effectively, making it a valuable building block in drug development. For instance, derivatives of pyrimidine compounds have been linked to anti-inflammatory and antibacterial activities .

Material Science

The compound has potential applications in developing new materials with specific properties. Its unique chemical structure can be exploited to create materials that exhibit desired mechanical or thermal characteristics. Research into the modification of polymers using this compound has shown promising results in enhancing material properties for industrial applications .

Biological Studies

In biological research, 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is utilized to explore interactions with biological molecules. Its ability to form covalent bonds with nucleophiles allows for the investigation of molecular pathways and mechanisms of action within biological systems. This interaction can lead to the development of targeted therapies for diseases such as cancer .

Antiviral Activity

A study demonstrated that derivatives synthesized from pyrimidine compounds exhibited antiviral activity against hepatitis C virus (HCV). Compounds derived from similar structures showed effective EC50 values comparable to established antiviral drugs like ribavirin. This highlights the potential of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione derivatives in developing antiviral therapies .

Antibacterial Properties

Research on pyridothienopyrimidine derivatives indicated that modifications involving chloroacetyl groups led to enhanced antibacterial activity. The introduction of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione into these derivatives significantly improved their efficacy against various bacterial strains compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophiles due to the presence of the chloroacetyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of pyrimidine-2,4-dione derivatives depend on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on analogous compounds (e.g., 5-Fluoro analog in ).

Biological Activity

1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of significant research interest. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with chloroacetyl chloride in a suitable solvent. The mechanism often involves nucleophilic substitution followed by cyclization to form the desired pyrimidine structure.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione and its derivatives against various bacterial and fungal strains.

- Mechanism : The compound's antimicrobial activity is believed to arise from its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

- Efficacy : In comparative studies, derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against selected strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(2-Chloroacetyl)pyrimidine derivative A | Staphylococcus aureus | 8 |

| 1-(2-Chloroacetyl)pyrimidine derivative B | Escherichia coli | 16 |

| 1-(2-Chloroacetyl)pyrimidine derivative C | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione has also been extensively investigated.

- Cell Lines : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess cytotoxicity.

- Results : The compound demonstrated significant cytotoxic effects with IC50 values indicating potent inhibition of cell proliferation. For example, one study reported IC50 values of approximately 5 µM for MCF-7 cells .

The biological activity of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that contribute to its protective effects against oxidative stress in cells .

Case Studies

A series of case studies highlight the effectiveness of this compound in preclinical settings:

- Study A : Investigated the effect on MCF-7 cells where treatment with the compound led to a significant reduction in cell viability compared to control groups.

- Study B : Evaluated the antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain derivatives had superior activity compared to standard antibiotics.

Q & A

Basic Research Question

- ¹H NMR : Key signals include:

- Thiazole protons at 7.57–7.62 ppm.

- Methylene protons from chloroacetyl groups at 4.78–5.21 ppm.

- NH protons in acetamide derivatives at 9.68–10.41 ppm .

- HRMS : Provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight and substituent integrity .

How does alkylation at the N1 position influence the biological activity of pyrimidine-2,4-dione derivatives?

Advanced Research Question

Alkylation generally reduces antimicrobial activity. For example:

- The parent compound (unsubstituted at N1) shows higher activity against Staphylococcus aureus (MIC = 12.5 µg/mL) than its 4-methylbenzyl-substituted derivative (MIC = 25 µg/mL). This suggests steric hindrance or reduced solubility from bulky groups .

- Derivatives with electron-withdrawing groups (e.g., chloroacetyl) may enhance reactivity but require balance with bioavailability .

What strategies resolve contradictions in biological activity data for structurally similar derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) studies : Compare substituent effects systematically. For instance, 5-methyl-6-(2-methylthiazol-4-yl) derivatives show variable activity against Candida albicans depending on N1 substituents .

- In vitro assays : Use standardized protocols (e.g., broth microdilution) to minimize variability. highlights discrepancies in antifungal activity due to differences in assay conditions .

What are key considerations in designing pyrimidine-2,4-dione derivatives for antimicrobial applications?

Basic Research Question

- Substituent choice : Thiazole or trifluoromethyl groups enhance lipophilicity and membrane penetration .

- Bioisosteric replacements : Replace chloroacetyl with less toxic groups (e.g., acetamide) while retaining activity .

- Synergistic effects : Combine with known pharmacophores (e.g., biphenylamino groups) to target multiple microbial pathways .

How can computational methods aid in designing pyrimidine-2,4-dione-based enzyme inhibitors?

Advanced Research Question

- Molecular docking : Predict binding affinity to targets like eEF-2K or HIV-1 capsid proteins. used in silico screening to prioritize derivatives for synthesis .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity to guide substituent selection .

What are common challenges in purifying 1-(2-chloroacetyl)pyrimidine-2,4(1H,3H)-dione derivatives?

Basic Research Question

- Low solubility : Derivatives often crystallize poorly; use gradient elution in HPLC (C18 columns) or recrystallization from DCM/hexane .

- Byproduct removal : Neutralize excess reagents (e.g., K₂CO₃) before column chromatography to avoid column degradation .

How do electron-withdrawing groups affect the reactivity of pyrimidine-2,4-dione derivatives?

Advanced Research Question

- Chloroacetyl groups : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by thioacetamide to form thiazole rings) .

- Trifluoromethyl groups : Stabilize intermediates via inductive effects, improving reaction yields in multi-step syntheses .

What analytical methods beyond NMR confirm regiochemistry in alkylation reactions?

Basic Research Question

- X-ray crystallography : Resolves ambiguity in substitution patterns, as used for pyrido[2,3-d]pyrimidine-2,4-diones .

- IR spectroscopy : Detects carbonyl stretching frequencies (1650–1750 cm⁻¹) to confirm acetylation or amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.